molecular formula C20H15ClN4O3S3 B2521595 N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-65-5

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2521595
CAS No.: 1021215-65-5
M. Wt: 491
InChI Key: CSUMWGCKKHZJQO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
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Scientific Research Applications

Biochemical Mechanisms and Pharmacological Potential

Research has identified compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" as pivotal in modulating biochemical pathways, suggesting potential therapeutic applications. For instance, the induction of human cytochrome P450 3A4 by related thiouracil derivatives underscores the compound's relevance in drug metabolism and pharmacokinetics, pointing towards its role in influencing the metabolism of other pharmaceutical agents (Moscovitz et al., 2018). Moreover, the compound's synthesis and evaluation for antitumor activity, as demonstrated in derivatives of thieno[3,2-d]pyrimidine, highlight its potential in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Synthesis and Chemical Properties

The chemical synthesis of related compounds provides foundational knowledge for exploring the applications of "this compound". These syntheses contribute to our understanding of its chemical behavior and potential for modification to enhance therapeutic properties. For example, the creation of novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the compound's versatility in generating pharmacologically active molecules (Abu‐Hashem et al., 2020).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of thiouracil derivatives, to which "this compound" is structurally related, have been comprehensively studied. These studies reveal how such compounds are metabolized and excreted in both animals and humans, providing critical insights into their safety and efficacy profiles (Dong et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole. This intermediate is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide. The final compound is obtained by reacting N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-mercaptobenzothiazole", "ethyl chloroacetate", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol" ], "Reaction": [ "Step 1: Reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole.", "Step 2: Reaction of N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide.", "Step 3: Reaction of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS No.

1021215-65-5

Molecular Formula

C20H15ClN4O3S3

Molecular Weight

491

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

CSUMWGCKKHZJQO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl

solubility

not available

Origin of Product

United States

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